molecular formula C4HBr2NOS B6250622 2,5-dibromo-1,3-thiazole-4-carbaldehyde CAS No. 943735-43-1

2,5-dibromo-1,3-thiazole-4-carbaldehyde

Cat. No. B6250622
CAS RN: 943735-43-1
M. Wt: 270.9
InChI Key:
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Description

“2,5-dibromo-1,3-thiazole-4-carbaldehyde” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “2,5-dibromo-1,3-thiazole-4-carbaldehyde” were not found in the retrieved sources, thiazoles in general have been associated with a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromo-1,3-thiazole-4-carbaldehyde involves the bromination of 2,5-dibromo-1,3-thiazole followed by the oxidation of the resulting 2,5-dibromo-1,3-thiazole-4-carboxylic acid to form the desired aldehyde.", "Starting Materials": [ "2,5-dibromo-1,3-thiazole", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-dibromo-1,3-thiazole in acetic acid.", "Step 2: Add sodium hypochlorite to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to around 7.", "Step 4: Extract the solution with dichloromethane.", "Step 5: Wash the organic layer with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 2,5-dibromo-1,3-thiazole-4-carboxylic acid.", "Step 8: Dissolve 2,5-dibromo-1,3-thiazole-4-carboxylic acid in acetic acid.", "Step 9: Add sodium chlorite to the solution and stir for several hours at room temperature.", "Step 10: Add sodium bicarbonate to the solution to adjust the pH to around 7.", "Step 11: Extract the solution with dichloromethane.", "Step 12: Wash the organic layer with water and brine.", "Step 13: Dry the organic layer over anhydrous sodium sulfate.", "Step 14: Concentrate the organic layer under reduced pressure to obtain 2,5-dibromo-1,3-thiazole-4-carbaldehyde." ] }

CAS RN

943735-43-1

Product Name

2,5-dibromo-1,3-thiazole-4-carbaldehyde

Molecular Formula

C4HBr2NOS

Molecular Weight

270.9

Purity

95

Origin of Product

United States

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